4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine
Overview
Description
4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 4-position, a pyridine ring at the 6-position, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring. The pyrimidine core can be constructed through condensation reactions involving guanidine or amidines with β-diketones or β-ketoesters. The final step often involves coupling the pyrazole and pyrimidine moieties under suitable conditions, such as using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This includes using greener solvents, minimizing waste, and employing catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole or pyridine rings, depending on the substituents and reaction conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .
Scientific Research Applications
4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone.
Pyrimidine Derivatives: Compounds like 2-(4-methylpyrimidin-2-yl)pyrazole.
Uniqueness
4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of pyrazole, pyridine, and pyrimidine rings in a single molecule offers a versatile scaffold for further functionalization and optimization in various applications .
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c1-10-6-17-18(8-10)13-5-12(15-9-16-13)11-3-2-4-14-7-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPGLRXVFCKYIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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